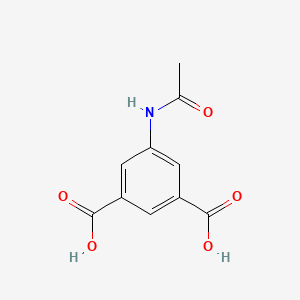

5-Acetamidobenzene-1,3-dicarboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-acetamidobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQYZSYKZQESPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287379 | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-50-9 | |

| Record name | 6344-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Acetamidobenzene 1,3 Dicarboxylic Acid

Strategic Approaches to Amide Functionalization of Benzene-1,3-dicarboxylic Acid Scaffolds

The functionalization of the benzene-1,3-dicarboxylic acid (isophthalic acid) framework to introduce an amide group at the C-5 position is not a direct, single-step process. The established and most viable strategy involves the synthesis of an amino-substituted precursor, which is then subjected to an acylation reaction. This two-stage approach allows for high selectivity and yield of the desired 5-acetamido product.

Precursor Synthesis: Functionalization of Benzene-1,3-dicarboxylic Acid to Yield 5-Aminobenzene-1,3-dicarboxylic Acid

The cornerstone of synthesizing 5-acetamidobenzene-1,3-dicarboxylic acid is the efficient production of its precursor, 5-aminobenzene-1,3-dicarboxylic acid (also known as 5-aminoisophthalic acid). This intermediate is primarily generated through a nitration-reduction sequence.

The most common industrial and laboratory-scale synthesis involves the nitration of isophthalic acid to produce 5-nitroisophthalic acid, followed by the chemical reduction of the nitro group to an amine. tsijournals.com

Nitration of Isophthalic Acid: The introduction of a nitro group at the 5-position of the isophthalic acid ring is achieved through electrophilic aromatic substitution. The two carboxylic acid groups are deactivating and meta-directing; therefore, the incoming nitro group is directed to the C-5 position, which is meta to both existing substituents. Common nitrating agents include fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid. tsijournals.comjecibiochem.com The reaction conditions can be optimized to achieve high yields and purity. For instance, using a mixture of sulfuric acid and 65% nitric acid in a continuous flow reactor at 75°C can result in a 90% yield with 99.2% purity. chemicalbook.com Batch processes using fuming nitric acid or sulfuric acid/nitric acid mixtures also provide good yields, though they may require longer reaction times. jecibiochem.comgoogle.com

Reduction of 5-Nitroisophthalic Acid: Following nitration, the nitro group of 5-nitroisophthalic acid is reduced to form 5-aminoisophthalic acid. Several reduction methods are documented, each with distinct advantages concerning yield, purity, and industrial applicability.

Catalytic Hydrogenation: This method involves reducing the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) and Raney nickel are commonly used catalysts. google.com The reaction can be performed in a solvent such as water or an alcohol. Optimizing conditions, such as conducting the reaction in the presence of an alkali metal hydroxide (B78521) at a pH below the isoelectric point (pH 4-7) and at a low hydrogen pressure (≤10 kg/cm ²), can suppress the formation of by-products and lead to high-purity 5-aminoisophthalic acid. google.com

Chemical Reduction: Various chemical reducing agents can be employed. A method using sodium disulfide (Na₂S₂) in an aqueous solution of sodium carbonate at 90-98°C has been shown to produce 5-aminoisophthalic acid with a yield of 97% and purity greater than 99%. google.com

Direct amination of the C-H bond at the 5-position of benzene-1,3-dicarboxylic acid is not a commonly reported or utilized synthetic strategy. The presence of two electron-withdrawing carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution and makes nucleophilic substitution challenging. While various C-H amination methodologies exist in organic chemistry, their application to this specific substrate is not well-documented in scientific literature, suggesting that the nitration-reduction pathway remains the most practical and established route for synthesizing the 5-aminoisophthalic acid precursor.

Acylation Strategies for Forming the Acetamido Moiety at the 5-Position

The final step in the synthesis is the conversion of the amino group of 5-aminobenzene-1,3-dicarboxylic acid into an acetamido group. This is achieved through an acylation reaction, a well-established transformation in organic synthesis. researchgate.net

The most common and efficient method for this transformation is the reaction of 5-aminoisophthalic acid with an acetylating agent. Acetic anhydride (B1165640) is widely used for this purpose due to its high reactivity and availability. chemicalbook.combyjus.com The reaction involves the nucleophilic attack of the primary amino group on one of the carbonyl carbons of acetic anhydride. This results in the formation of the N-acetylated product, this compound, with acetic acid as a byproduct. byjus.com Other acylating agents, such as acetyl chloride, can also be used, typically in the presence of a base to neutralize the HCl byproduct. nih.gov

To maximize the yield and purity of the final product, several reaction parameters can be optimized. The choice of solvent, reaction temperature, and the use of catalysts are critical.

Solvent and Catalyst: The acetylation is often carried out in a basic solvent like pyridine (B92270), which can also act as a catalyst and a scavenger for any acidic byproducts. nih.gov Alternatively, the reaction can be performed under solvent-free conditions, which represents a greener chemistry approach. mdpi.com

Temperature: The reaction is typically conducted at moderate temperatures. For example, a solvent-free reaction between an amine and acetic anhydride can achieve complete conversion at 60°C. mdpi.com When using pyridine, the reaction is often started at 0°C and then allowed to warm to room temperature. nih.gov

Stoichiometry and Purification: Using a slight excess of the acetylating agent (e.g., 1.5 equivalents of acetic anhydride per amino group) ensures complete conversion of the starting material. nih.govmdpi.com After the reaction is complete, the product is typically isolated by quenching the excess anhydride with water or an alcohol, followed by filtration or recrystallization to achieve high purity.

Optimization of Reaction Conditions for Yield and Purity

Solvent Selection and Anhydrous Conditions

The choice of solvent is a critical factor that can significantly influence the yield and purity of the final product. A range of organic solvents are employed in the synthesis and subsequent reactions of related aromatic dicarboxylic acid derivatives. These include C1-C6 straight or branched alkanols, such as methanol, ethanol (B145695), n-propanol, and n-butanol. google.com Additionally, alkoxy-alkanols like 2-methoxyethanol (B45455) and ethers such as diethyl ether and 1,2-dimethoxyethane (B42094) are utilized. google.com For specific reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and N-methyl-2-pyrrolidone are preferred. google.comacs.org

Temperature Control

Precise temperature control is paramount throughout the synthesis process to manage reaction rates and minimize the formation of byproducts. For instance, in reactions involving the reduction of intermediates, cooling to temperatures between 0-10°C is often necessary during the addition of reagents like sodium borohydride (B1222165) to control the exothermic reaction. orgsyn.org Conversely, other steps may require elevated temperatures to proceed at a reasonable rate. For example, a suspension can be heated to 105°C to facilitate the dissolution of reactants and drive the reaction to completion. google.com Aging of the reaction mixture may also be performed at specific temperatures, such as 5°C followed by 25°C, to ensure the complete formation of the desired product. orgsyn.org

Alternative and Advanced Synthetic Routes for this compound and its Analogs

Beyond the conventional methods, researchers have explored alternative and more advanced synthetic routes to prepare this compound and its analogs, offering improvements in efficiency and versatility.

Amide Formation via Carbodiimide (B86325) Coupling

A widely used technique for forming amide bonds from carboxylic acids and amines is through the use of carbodiimide coupling agents. orgoreview.com Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example of such a reagent. wikipedia.org The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a reactive O-acylisourea intermediate. orgoreview.comwikipedia.org This intermediate then readily reacts with an amine to yield the desired amide and a urea (B33335) byproduct. peptide.comorgoreview.com

Several carbodiimides are commercially available, each with specific properties. N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first to be developed and is cost-effective, but the removal of its dicyclohexylurea byproduct can be challenging. wikipedia.org 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) is a water-soluble carbodiimide, which simplifies the workup process as the urea byproduct is also water-soluble. peptide.com Diisopropylcarbodiimide (DIC) is a liquid reagent that is often used in automated solid-phase synthesis. peptide.comluxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can be used in conjunction with carbodiimides to enhance reaction efficiency and minimize side reactions. acs.orgpeptide.com

Table 1: Common Carbodiimide Coupling Agents

| Carbodiimide | Abbreviation | Key Features |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, high-yielding, but byproduct can be difficult to remove. wikipedia.org |

| 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | EDC, WSC | Water-soluble, allowing for easy byproduct removal through aqueous extraction. peptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Liquid, suitable for automated synthesis, byproduct is soluble in common organic solvents. peptide.com |

| N,N'-di-sec-butylcarbodiimide | DSBC | Studied for its reactivity in combination with additives. luxembourg-bio.com |

| N,N'-di-tert-butylcarbodiimide | DTBC | Sterically hindered, which can influence its reactivity. luxembourg-bio.com |

Use of Protected Intermediates and Deprotection Strategies

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "protect" certain reactive sites to prevent them from participating in unwanted reactions. orgoreview.com For the synthesis of this compound and its analogs, protecting groups can be employed for both the amino and carboxylic acid functionalities.

For instance, the amino group can be protected using a di-tert-butyl dicarbonate (B1257347) ((Boc)2O) group. orgoreview.complu.mx This strategy ensures that the amino group does not act as a nucleophile during subsequent reaction steps. orgoreview.com Similarly, carboxylic acids can be protected, for example, as a tert-butyl ester, to prevent them from reacting while other parts of the molecule are being modified. rsc.org

Once the desired transformations are complete, the protecting groups must be removed in a process called deprotection. The choice of deprotection strategy depends on the specific protecting group used. For example, a Boc group is typically removed under acidic conditions. orgoreview.com

Green Chemistry Approaches in the Synthesis of Aromatic Dicarboxylic Acid Derivatives

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of aromatic dicarboxylic acids. numberanalytics.com These approaches focus on the use of renewable resources, environmentally benign reaction conditions, and efficient methodologies. numberanalytics.comacs.org

One area of focus is the use of renewable feedstocks. For example, researchers have explored the conversion of lignin, a major component of biomass, into valuable aromatic dicarboxylic acids through biocatalytic methods. rsc.org This involves re-routing the metabolic pathways of bacteria like Rhodococcus jostii to produce desired compounds from renewable sources. rsc.org Another approach involves the use of carbon dioxide (CO2), an abundant and renewable C1 source, in carboxylation reactions catalyzed by transition metals. numberanalytics.comresearchgate.net

The development of environmentally friendly reaction conditions is another key aspect of green chemistry. This includes the use of safer solvents like water and minimizing the generation of hazardous waste. acs.org For instance, the synthesis of adipic acid, a dicarboxylic acid, has been demonstrated using hydrogen peroxide as a green oxidant in water, with a recyclable catalyst. acs.org Electrochemical synthesis also presents a green alternative, using electricity to drive carboxylation reactions under mild conditions. numberanalytics.com

Spectroscopic and Structural Elucidation of 5 Acetamidobenzene 1,3 Dicarboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

¹H NMR Analysis of Aromatic and Aliphatic Proton Environments

The proton NMR (¹H NMR) spectrum of 5-Acetamidobenzene-1,3-dicarboxylic acid is predicted to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region will be characterized by signals from the protons on the benzene (B151609) ring. The proton at the C4 position, situated between two carboxylic acid groups, is expected to be the most deshielded due to the electron-withdrawing nature of these groups, appearing as a singlet at a downfield chemical shift. The protons at the C2 and C6 positions, being equivalent, would likely appear as a doublet, coupled to the proton at C4, though the meta-coupling constant would be small.

The aliphatic region is expected to show a singlet corresponding to the three equivalent protons of the methyl group in the acetamido functionality. The amide proton (NH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The acidic protons of the two carboxylic acid groups are expected to produce a broad singlet at a very downfield position, typically above 10 ppm, and its observation can be dependent on the solvent and concentration. openstax.orglibretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.1 | Singlet |

| Aromatic H (C4) | > 8.5 | Singlet |

| Aromatic H (C2, C6) | ~8.0 - 8.5 | Doublet |

| NH | Variable (broad) | Singlet |

| COOH | > 10 (broad) | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbons of the carboxylic acid groups are predicted to resonate at the most downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org The carbonyl carbon of the amide group will also appear in this region.

The aromatic carbons will have chemical shifts in the range of 110-150 ppm. The carbons directly attached to the carboxylic acid groups (C1 and C3) and the nitrogen of the acetamido group (C5) will be significantly deshielded. The remaining aromatic carbons (C2, C4, C6) will also show distinct signals. The aliphatic region will feature a signal for the methyl carbon of the acetamido group at a more upfield position. libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~25 |

| Aromatic C (C4) | ~120 - 130 |

| Aromatic C (C2, C6) | ~130 - 140 |

| Aromatic C (C5) | ~140 - 150 |

| Aromatic C (C1, C3) | ~130 - 135 |

| C=O (Amide) | ~168 - 172 |

| C=O (Carboxylic Acid) | ~165 - 175 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the aromatic protons at C2/C6 and the proton at C4, confirming their meta-relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly bonded to carbons. This would definitively link the proton signals to their corresponding carbon signals. For instance, the methyl proton signal would correlate with the methyl carbon signal, and each aromatic proton signal would correlate with its respective aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the aromatic carbons C1, C3, and C5. For example, the methyl protons would show a correlation to the amide carbonyl carbon. The aromatic proton at C4 would show correlations to the carboxylic acid carbonyl carbons (C1 and C3) and the aromatic carbons C2 and C6.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: Amide and Carboxylic Acid Vibrational Modes

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the amide and carboxylic acid functional groups.

The carboxylic acid groups will give rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.com The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1710-1680 cm⁻¹. spectroscopyonline.com

The acetamido group will also exhibit characteristic absorptions. The N-H stretching vibration is expected around 3300 cm⁻¹. The amide I band (primarily C=O stretch) typically appears in the region of 1680-1630 cm⁻¹, and the amide II band (a mixture of N-H bending and C-N stretching) is found around 1550 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

| Amide | N-H stretch | ~3300 | Medium |

| Amide | Amide I (C=O stretch) | 1680 - 1630 | Strong |

| Amide | Amide II (N-H bend, C-N stretch) | ~1550 | Medium |

| Aromatic Ring | C-H stretch | ~3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C stretch | ~1600, 1475 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 | Broad, Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and O-H give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals.

For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The symmetric breathing mode of the benzene ring typically gives a strong, sharp signal around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also be observable.

The C=O stretching vibrations of both the carboxylic acid and amide groups will also be present in the Raman spectrum, although they might be weaker than in the IR spectrum. The amide I band in Raman spectra of secondary amides is sensitive to conformation. arxiv.orgresearchgate.net The CH₃ symmetric and asymmetric stretching and bending vibrations will also contribute to the Raman spectrum.

Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Ring breathing | ~1000 | Strong |

| Aromatic Ring | C=C stretch | ~1600 | Medium |

| Carboxylic Acid | C=O stretch | ~1670 | Medium |

| Amide | Amide I (C=O stretch) | ~1650 | Medium |

| Aliphatic C-H | CH₃ stretch | ~2930 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, detailed information about the molecule's composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which is crucial for determining the elemental composition of a compound. For this compound, the molecular formula is C10H9NO5. HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass, calculated from the most abundant isotopes of its constituent atoms, allows for unambiguous formula confirmation. This high level of precision is a key advantage of HRMS in structural elucidation. nih.gov

Table 1: Molecular Weight and Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H9NO5 | nih.gov |

| Average Molecular Weight | 223.18 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Upon ionization, typically using electrospray ionization (ESI), the molecule would form a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Subsequent collision-induced dissociation (CID) would likely induce fragmentation at the molecule's weakest bonds.

Key expected fragmentation pathways include:

Decarboxylation: The loss of one or both carboxyl groups is a characteristic fragmentation for dicarboxylic acids. This can occur through the neutral loss of carbon dioxide (CO2, 44 Da) or formic acid (HCOOH, 46 Da). nih.gov

Loss of Water: The carboxylic acid groups can readily lose a molecule of water (H2O, 18 Da).

Amide Bond Cleavage: Fragmentation can occur at the amide linkage, leading to the loss of the acetyl group (C2H3O, 43 Da) or the entire acetamido group.

Table 2: Predicted Key Fragment Ions in MS/MS Analysis of this compound ([M-H]⁻, m/z 222.0)

| Fragment Ion (m/z) | Proposed Loss | Description |

|---|---|---|

| 204.0 | H₂O | Loss of a water molecule from a carboxylic acid group. |

| 178.0 | CO₂ | Loss of carbon dioxide from a carboxylate group (decarboxylation). |

| 162.0 | CO₂ + H₂O | Sequential loss of water and carbon dioxide. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

While a specific single-crystal X-ray structure of this compound is not prominently published, analysis of closely related dicarboxylic acid and amide derivatives allows for a detailed prediction of its solid-state structure. scispace.comnih.govijasbt.org Such an analysis would provide the exact conformation of the molecule, including the planarity of the benzene ring and the orientation of the acetamido and dicarboxylic acid functional groups. The resulting crystallographic data would include the unit cell dimensions, space group, and atomic coordinates. mdpi.com

Derivatives of similar compounds, such as thiazolo-pyridine dicarboxylic acid, have been successfully characterized, revealing detailed structural information. nih.gov It is expected that this compound would crystallize in a centrosymmetric space group, such as P-1 or P21/c, which are common for such organic molecules. nih.govijasbt.org

Table 3: Illustrative (Expected) Crystal Data for this compound

| Parameter | Expected Value | Description |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common crystal systems for aromatic carboxylic acids. nih.gov |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. nih.govijasbt.org |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| Bond Lengths (Å) | C-C (aromatic) ~1.39 Å; C-N ~1.35 Å; C=O ~1.25 Å | Expected average bond distances. |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state architecture of this compound is expected to be dominated by a network of strong intermolecular interactions, primarily hydrogen bonding and π-π stacking. scispace.comnih.gov

Hydrogen Bonding: The molecule possesses three hydrogen bond donor sites (two carboxylic acid -OH groups and one amide N-H group) and five potential acceptor sites (the oxygen atoms of the carbonyl and hydroxyl groups). This functionality facilitates the formation of a robust and extensive three-dimensional supramolecular network. qut.edu.auresearchgate.net Common hydrogen bonding patterns observed in similar structures include:

Carboxylic Acid Dimers: A classic R²₂(8) ring motif where two carboxylic acid groups from adjacent molecules form a pair of O-H···O hydrogen bonds. nih.gov

Amide-Carboxyl Interactions: Hydrogen bonds between the amide N-H donor and a carboxyl C=O acceptor.

Chain and Sheet Formation: These primary interactions link molecules into chains or sheets, building a stable crystal lattice. scispace.com

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Result |

|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Formation of dimeric synthons and chains. nih.gov |

| Hydrogen Bond | Amide N-H | Carboxyl C=O or Amide C=O | Linking of molecules into extended networks. scispace.commdpi.com |

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties. For a molecule like this compound, with its multiple hydrogen bonding sites and rigid core, the potential for polymorphism is high. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of different intermolecular hydrogen bonding networks, leading to distinct crystal packings.

To date, dedicated studies on the polymorphism of this compound have not been prominently reported in the scientific literature. Further research would be required to isolate and characterize potential polymorphs.

Reactivity and Chemical Transformations of 5 Acetamidobenzene 1,3 Dicarboxylic Acid

Reactivity at the Carboxylic Acid Moieties

The two carboxylic acid groups on the aromatic ring are the primary sites for a variety of chemical transformations, including esterification, amide bond formation, and decarboxylation. These reactions allow for the integration of the 5-acetamidobenzene-1,3-dicarboxylic acid scaffold into larger and more complex molecular architectures.

Esterification Reactions

The conversion of the carboxylic acid groups to esters is a fundamental transformation for modifying the solubility and reactivity of the compound. This can be achieved through several standard methods.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the dicarboxylic acid in an excess of an alcohol under acidic conditions. researchgate.net The acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. researchgate.net The reaction is an equilibrium process, and the use of excess alcohol or the removal of water helps to drive it towards the formation of the diester product.

Another effective method, particularly for sterically hindered alcohols or when mild conditions are required, is the Steglich esterification . This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). sigmaaldrich.com The DCC activates the carboxylic acid, and DMAP accelerates the transfer of the acyl group to the alcohol, leading to high yields of the ester at room temperature. sigmaaldrich.com

While specific studies detailing the esterification of this compound are not abundant, the reactivity of closely related analogues provides clear precedent. For instance, a tri-iodinated derivative, 2,4,6-triiodo-5-acetylamino-isophthalic acid, has been successfully converted to its diethyl ester. google.com The reaction was conducted by treating the acid with anhydrous ethanol (B145695) and acetyl chloride, which serves as a source of HCl for in-situ acid catalysis. google.com

Table 1: General Methods for Esterification of Dicarboxylic Acids

| Method | Reagents & Conditions | Description |

|---|---|---|

| Fischer-Speier Esterification | Alcohol (excess), H₂SO₄ or TsOH (catalyst), Heat | An equilibrium reaction driven by excess alcohol or water removal; suitable for simple alcohols. researchgate.net |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst), Anhydrous CH₂Cl₂ | A mild method that proceeds at room temperature, suitable for sensitive or sterically hindered substrates. sigmaaldrich.com |

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid groups can be converted into amide functionalities, a key reaction for synthesizing polymers and biologically relevant molecules. Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group to facilitate the nucleophilic attack by the amine.

The most common strategy involves the use of coupling reagents, similar to those used in peptide synthesis. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. medchemexpress.com This intermediate is then readily attacked by an amine to form the amide bond, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct. medchemexpress.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. medchemexpress.com The resulting diacyl chloride can then be treated with a primary or secondary amine to yield the corresponding diamide. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the HCl byproduct. google.com

A variety of carboxylic acids can also form amides by reacting their salts with isocyanates at room temperature, a process that is compatible with various functional groups. nih.gov

Table 2: Common Activating Agents for Amide Bond Formation

| Activating Agent | Description | Byproduct |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Widely used coupling agent, forms a reactive O-acylisourea intermediate. medchemexpress.com | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble analogue of DCC, allowing for easier purification. medchemexpress.com | Water-soluble urea |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acids to highly reactive acyl chlorides. medchemexpress.com | SO₂ and HCl |

Decarboxylation Studies

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), can occur under specific conditions, typically at high temperatures or in the presence of a catalyst. For aromatic dicarboxylic acids, this reaction is generally challenging. However, studies on similar molecules, such as phthalic acid derivatives, show that decarboxylation can be achieved, often through enzymatic or metal-catalyzed pathways.

For example, bacterial cultures have been shown to quantitatively convert phthalic acid to benzoic acid. srlchem.com Similarly, light-driven enzymatic decarboxylation has been demonstrated for various dicarboxylic acids using a photodecarboxylase, which converts them into C2-shortened alkanes via mono-fatty acid intermediates. semanticscholar.org While these specific methods have not been reported for this compound, they suggest that biocatalytic approaches could be a potential route for its selective decarboxylation.

Protodecarboxylation of aromatic carboxylic acids can also be achieved using copper catalysts, often under microwave irradiation, which can significantly shorten reaction times. sigmaaldrich.com The applicability of these methods to this compound would depend on the compatibility of the reaction conditions with the acetamido group.

Reactivity of the Acetamido Group

The acetamido group (–NHCOCH₃) also possesses key reactivity, primarily involving hydrolysis of the amide bond or potential modifications at the nitrogen atom.

Hydrolysis of the Amide Bond

The acetamido group can be hydrolyzed under either acidic or basic conditions to yield the corresponding primary amine, 5-aminoisophthalic acid. This reaction is a common and fundamental transformation.

Acidic Hydrolysis: Heating the compound with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will protonate the carbonyl oxygen of the amide, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, releasing acetic acid and the protonated amine (5-aminoisophthalic acid ammonium (B1175870) salt).

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. Subsequent heating cleaves the amide bond to form a carboxylate salt (sodium acetate) and the free amine, 5-aminoisophthalic acid, which will exist as its disodium (B8443419) salt under the reaction conditions.

The product of this reaction, 5-aminoisophthalic acid , is an important chemical intermediate in its own right, used as a starting material for polymers and as a linker in the synthesis of metal-organic frameworks (MOFs). sigmaaldrich.comresearchgate.net The synthesis of 5-aminoisophthalic acid is often achieved by the reduction of 5-nitroisophthalic acid. google.comgoogle.com

Modifications and Derivatization at the Acetamido Nitrogen

Direct modification of the acetamido group without hydrolysis is limited. However, a powerful strategy for derivatization involves a two-step sequence: hydrolysis to the amine followed by reaction at the newly formed amino group.

Once 5-aminoisophthalic acid is generated via hydrolysis, the primary amino group can undergo a wide range of reactions common to aromatic amines. A key transformation is N-acylation , where the amine is treated with an acyl chloride or anhydride (B1165640) to form a new, different amide. For instance, reacting 5-aminoisophthalic acid with a different acyl chloride (e.g., propionyl chloride or benzoyl chloride) in the presence of a base would yield the corresponding N-propionyl or N-benzoyl derivative. This approach allows for the introduction of a wide variety of functional groups onto the benzene (B151609) ring at the 5-position. A similar reaction has been demonstrated on a related compound, where 2,4,6-triiodo-5-amino-isophthalic acid was acylated with caproyl chloride. google.com

Furthermore, the amino group of 5-aminoisophthalic acid enables its use in polymerization reactions, for example, through condensation polymerization with other monomers to create polyamides or poly(benzimidazole-co-aniline)s. sigmaaldrich.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-aminoisophthalic acid |

| 2,4,6-triiodo-5-acetylamino-isophthalic acid |

| Acetic acid |

| Acetyl chloride |

| Benzoic acid |

| Benzoyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Ethanol |

| Oxalyl chloride |

| Phthalic acid |

| Propionyl chloride |

| Pyridine |

| Sodium acetate |

| Sodium hydroxide |

| Sulfuric acid |

| Thionyl chloride |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic effects of its three substituents: two carboxylic acid groups and one acetamido group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The rate and position of this substitution are determined by the existing substituents. wikipedia.orguci.edu

Activating and Directing Effects: The acetamido group (-NHCOCH₃) is an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. It is an ortho, para-director, guiding incoming electrophiles to the positions adjacent and opposite to it. wikipedia.org Conversely, the carboxylic acid groups (-COOH) are deactivating groups that slow the reaction rate and act as meta-directors. uci.edu

Predicted Reactivity: For this compound, the positions ortho to the acetamido group are C4 and C6, while the para position is C2. The powerful activating effect of the acetamido group is expected to dominate the deactivating influence of the two carboxyl groups. Therefore, electrophilic substitution is predicted to occur primarily at the C4 and C6 positions, which are ortho to the acetamido group and also meta to the carboxyl groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. chemistry.coach The expected major products for this compound are detailed below.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Acetamido-4-nitrobenzene-1,3-dicarboxylic acid and 5-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid |

| Halogenation | Br₂, FeBr₃ | 5-Acetamido-4-bromobenzene-1,3-dicarboxylic acid and 5-Acetamido-6-bromobenzene-1,3-dicarboxylic acid |

| Sulfonation | SO₃, H₂SO₄ | 5-Acetamido-4-sulfobenzene-1,3-dicarboxylic acid and 5-Acetamido-6-sulfobenzene-1,3-dicarboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the deactivating nature of the carboxyl groups and potential complexation of the catalyst with the acetamido group. uci.edu |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.comorganicchemistrytutor.com

While the two carboxylic acid groups on this compound are electron-withdrawing, the molecule lacks a conventional leaving group, such as a halide. The hydrogen atoms on the ring are not susceptible to displacement by nucleophiles under normal conditions. Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution without prior modification to introduce a suitable leaving group.

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound offer specific sites for oxidation and reduction reactions, allowing for the targeted synthesis of new derivatives.

Oxidation

The benzene ring itself is relatively resistant to oxidation except under harsh conditions that would likely lead to its degradation. The existing substituents—carboxylic acids and an acetamido group—are already in high oxidation states. For instance, the oxidation of an alkyl side chain to a carboxylic acid using a reagent like KMnO₄ is a common reaction for benzene derivatives, but this compound lacks such a side chain. uci.edu Further oxidation would likely require extreme conditions, resulting in the breakdown of the molecule rather than a controlled transformation.

Reduction

The functional groups of this compound can be selectively reduced using appropriate reagents. The primary targets for reduction are the carboxylic acid and amide functionalities.

| Functional Group | Reducing Agent | Product |

| Carboxylic Acids | Lithium aluminum hydride (LiAlH₄), followed by water | (5-acetamidobenzene-1,3-diyl)dimethanol |

| Acetamido Group | Lithium aluminum hydride (LiAlH₄), followed by water | 5-amino-1,3-benzenedicarboxylic acid (via hydrolysis) or N-ethyl-5-(hydroxymethyl)-3-methylaniline (if carboxyl groups are also reduced) |

| Aromatic Ring | H₂ with Rhodium catalyst (Rh/C) under high pressure | (5-acetamidocyclohexane-1,3-diyl)dimethanol (full reduction) |

Derivatization for Advanced Applications

The presence of multiple functional groups makes this compound a versatile building block for creating more complex molecules and materials with specialized functions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Dicarboxylic acids are widely used as organic "linkers" or "struts" to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). rsc.orgnih.gov These materials consist of metal ions or clusters connected by organic ligands, forming porous, crystalline structures. The properties of MOFs, such as pore size and surface area, can be tuned by selecting appropriate linkers. nih.govmdpi.com

This compound is an ideal candidate for a linker. Its two carboxylate groups can coordinate with metal centers to form extended networks. nih.gov The acetamido group can provide an additional functional site within the MOF's pores, which can be used to enhance selectivity in adsorption or catalysis, or be modified post-synthesis. MOFs constructed from similar dicarboxylic acids have shown promise in applications such as gas storage, chemical separations, catalysis, and as supercapacitors. nih.govnih.govmdpi.com

Chemical Derivatization for Analysis and Synthesis

The functional groups of this compound can be modified through standard organic reactions to create a variety of derivatives.

Esterification: The carboxylic acid groups can be converted to esters. This modification can alter the molecule's solubility and electronic properties.

Amidation: Reaction with amines converts the carboxylic acid groups into amides, allowing for the attachment of other molecular fragments. ncert.nic.in

Hydrolysis: The acetamido group can be hydrolyzed back to an amino (-NH₂) group, which is a key functional group for further reactions, including diazotization or acylation with different acyl groups. ncert.nic.in

Charge-Reversal Derivatization: For analytical purposes like mass spectrometry, dicarboxylic acids can be derivatized to reverse their polarity, which can significantly enhance their detection sensitivity in complex biological samples. longdom.org

This versatility makes this compound a valuable intermediate in the synthesis of pharmaceuticals and functional materials.

Coordination Chemistry and Supramolecular Assembly with 5 Acetamidobenzene 1,3 Dicarboxylic Acid

Ligand Design Principles with Aromatic Dicarboxylic Acid Derivatives

The design of functional coordination polymers and metal-organic frameworks relies heavily on the judicious selection of organic linkers. Aromatic dicarboxylic acids are widely employed for this purpose because their carboxylate groups can form strong coordination bonds with metal ions, while the rigid aromatic backbone provides a scaffold for building robust, multidimensional structures. google.com The geometry of the ligand is a critical design element; for instance, the 1,3-disposition of the carboxylate groups in isophthalate (B1238265) derivatives provides a specific angular orientation that influences the topology of the resulting framework. cd-bioparticles.net

Key principles in designing ligands from aromatic dicarboxylic acid derivatives include:

Structural Rigidity vs. Flexibility : Rigid ligands like isophthalic acid derivatives help in the formation of predictable and robust frameworks. google.com In contrast, more flexible linkers can lead to a wider variety of, sometimes unpredictable, entangled or interpenetrated structures.

Functionalization : Introducing additional functional groups onto the aromatic ring, such as the acetamido group in 5-acetamidobenzene-1,3-dicarboxylic acid, is a powerful strategy. These groups can act as secondary coordination sites, provide hydrogen bonding donors/acceptors to guide the supramolecular assembly, or modify the chemical environment within the pores of a framework. cd-bioparticles.netresearchgate.net

Symmetry and Connectivity : The symmetry of the ligand, such as the C2v symmetry found in many isophthalic acids, along with the diverse coordination modes offered by the carboxyl groups, facilitates the construction of novel and complex topologies. google.com

The self-assembly process of these ligands into ordered structures is governed by a combination of strong metal-ligand coordination bonds and weaker intermolecular interactions, such as hydrogen bonding and π-π stacking. google.comnih.gov The interplay of these forces, directed by the ligand's inherent structural information, allows for the rational design of materials with desired architectures.

Synthesis and Characterization of Metal Coordination Compounds with this compound

The synthesis of metal coordination compounds with this compound typically involves reacting a salt of a desired metal ion with the ligand under controlled conditions. The most common and effective method for creating crystalline coordination polymers is solvothermal synthesis. google.comresearchgate.net This technique involves heating a mixture of the metal salt, the organic ligand, and a solvent (or solvent mixture) in a sealed vessel, such as a Teflon-lined autoclave. google.comresearchgate.net The elevated temperature and pressure facilitate the dissolution of reactants and the subsequent crystallization of the product upon slow cooling.

For example, a typical synthesis, drawing a parallel from the closely related 5-aminoisophthalic acid, would involve mixing a metal nitrate (B79036) salt, such as Zn(NO₃)₂·6H₂O, with this compound in a solvent system like DMF/water and heating it at a constant temperature (e.g., 85°C) for several days. google.com The resulting crystalline product is then isolated by filtration, washed, and dried. google.com

Characterization of the resulting compounds is crucial to determine their structure and properties. Standard techniques include:

Single-Crystal X-ray Diffraction : This is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and coordination environment of the metal ions. researchgate.net

Powder X-ray Diffraction (PXRD) : Used to confirm the phase purity of the bulk sample and to match it with the structure determined from single-crystal analysis. rsc.org

Infrared (IR) Spectroscopy : Helps to confirm the coordination of the carboxylate groups to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=O bonds.

Thermogravimetric Analysis (TGA) : Provides information about the thermal stability of the compound and the loss of solvent molecules. rsc.org

The carboxylate group is a highly versatile functional group in coordination chemistry, capable of binding to metal ions in numerous ways. mdpi.com This versatility is a primary reason for the rich structural chemistry of compounds derived from this compound. The principal coordination modes include monodentate, where only one oxygen atom binds to a metal center, and bidentate, where both oxygen atoms are involved. mdpi.comwikipedia.org

Bidentate coordination can be further subdivided into chelation to a single metal ion and bridging between two different metal ions. mdpi.com Bridging modes are particularly important for the formation of extended one-, two-, or three-dimensional polymers. mdpi.com These bridging modes are often described by their syn- or anti-conformation. mdpi.com In a study of a zinc complex with the analogous 5-aminoisophthalic acid, the ligand was found to adopt a tri-monodentate coordination mode, connecting to three distinct zinc ions to form a 2D framework. google.com

| Coordination Mode | Description | Typical Role in Structure Formation |

|---|---|---|

| Monodentate (κ¹) | A single oxygen atom from the carboxylate group binds to a metal center. | Often acts as a terminal ligand or a simple linker in a chain. |

| Bidentate Chelating (κ²) | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Typically terminates chain growth or forms discrete molecular complexes. |

| Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two metal centers, with both metal ions on the same side of the carboxylate plane. | Forms stable dinuclear units and extended frameworks. |

| Bidentate Bridging (syn-anti) | Both oxygen atoms bridge two metal centers, with the metal ions on opposite sides of the carboxylate plane. | Leads to the formation of polymeric chains. |

| Bidentate Bridging (anti-anti) | Both oxygen atoms bridge two metal centers, with both on the same side but with an anti conformation. | Contributes to the formation of extended frameworks. |

| Multi-monodentate | Each carboxylate group acts in a monodentate fashion to a different metal ion. | Promotes high-connectivity nodes and the formation of 2D or 3D networks. google.com |

In this compound, both the carboxylate and the acetamido functional groups play distinct but cooperative roles in the formation of metal complexes.

The carboxylate groups (-COOH), upon deprotonation to -COO⁻, are the primary sites for metal ion binding. researchgate.net They are classified as hard ligands and readily form strong coordinate bonds with a wide range of metal ions. wikipedia.org The binding strength can vary depending on the specific metal ion. acs.org The two carboxylate groups of the isophthalate backbone can coordinate to one or more metal centers, acting as the fundamental linkers that build the extended structure of a coordination polymer. google.com

Metal-Organic Frameworks (MOFs) Derived from this compound

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous structures. The combination of the angular dicarboxylate linker, this compound, with various metal ions or clusters creates a foundation for building diverse and functional MOFs. cd-bioparticles.net The properties of these MOFs are intrinsically linked to their structures, which are dictated by the metal clusters and the organic linkers used in their synthesis. cd-bioparticles.net

The construction of MOFs from this compound involves strategic synthetic design choices to control the final topology and properties of the material.

Mixed-Ligand Strategy : A highly effective approach is the use of a mixed-ligand system. rsc.org In this strategy, the primary dicarboxylate linker is combined with a secondary "pillar" or "ancillary" ligand, typically a neutral N-donor ligand like 4,4'-bipyridine (B149096) or one of its derivatives. researchgate.netrsc.org The dicarboxylate ligand forms layers or chains, and the N-donor ligand then links these lower-dimensional units into a three-dimensional framework, often creating pores of a specific size and shape. rsc.org This approach offers great flexibility in tuning the structure. rsc.org

Control of Reaction Conditions : Solvothermal synthesis is the predominant method. rsc.orgresearchgate.net Factors such as temperature, reaction time, solvent system, and the ratio of reactants can significantly influence the final product, sometimes leading to different crystalline phases or topologies from the same set of starting materials. rsc.org

Metal Ion/Cluster Geometry : The choice of the metal ion is critical as its preferred coordination geometry (e.g., tetrahedral, octahedral) and its ability to form secondary building units (SBUs)—polynuclear metal-carboxylate clusters—will dictate how the organic linkers are connected in space. rsc.orgrsc.org For example, dinuclear or tetranuclear metal clusters can act as high-connectivity nodes, leading to complex and robust 3D networks. rsc.org

The use of 5-acetamidoisophthalic acid and its close chemical relatives as linkers has led to a wide array of MOF structures with varying dimensionalities and topologies. The combination of the bent dicarboxylate, different metal ions, and ancillary ligands generates significant structural diversity.

Drawing from studies on analogous 5-substituted isophthalate linkers, several structural motifs have been observed:

1D Chains : Simple coordination can lead to the formation of one-dimensional helical chains. rsc.org

2D Layers : The V-shape of the isophthalate linker is conducive to forming two-dimensional (2D) layered structures, often with a (4,4) grid topology. rsc.orghkmu.edu.hk In some cases, these layers can be formed from honeycomb-like networks. google.com These 2D sheets can then stack upon one another, held together by hydrogen bonds or van der Waals forces, to form a 3D supramolecular architecture. google.comglobethesis.com

3D Pillar-Layer Frameworks : As described in the mixed-ligand strategy, 2D layers built from the isophthalate linker can be pillared by linear N-donor ligands to create porous 3D frameworks. researchgate.netrsc.org

3D Interpenetrated Networks : It is common for the open frameworks created by these linkers to be large enough to accommodate one or more identical, independent frameworks, leading to interpenetrated structures. researchgate.net

Complex 3D Topologies : The use of metal clusters as high-connectivity nodes can lead to complex 3D frameworks with various established topological types, such as pcu or jsm. rsc.org

| Primary Ligand (Analogue) | Metal Ion | Ancillary Ligand | Resulting Structure/Topology | Reference |

|---|---|---|---|---|

| 5-(4-carboxybenzoylamino)-isophthalic acid | Co²⁺, Cd²⁺ | 1,2-bis(4-pyridyl)ethene (bpe) | 3D pillar-layer architecture | rsc.org |

| 5-(4-carboxybenzoylamino)-isophthalic acid | Zn²⁺ | bpe | 3D structure with a tetranuclear Zn₄(μ₃-OH)₂ SBU | rsc.org |

| 5-(4-carboxybenzoylamino)-isophthalic acid | Ni²⁺ | 1,2-bis(4-pyridyl)diazene (bpa) | 2D (4,4) grid layer structure | rsc.org |

| 5-aminoisophthalic acid | Zn²⁺ | None | 2D honeycomb framework forming a 3D supramolecular network via H-bonds | google.com |

| 5-aminoisophthalic acid | Various | 4,4'-bipyridine (bpy) | Pillar-layer MOFs | researchgate.net |

| 5-substituted isophthalic acids | Zn²⁺, Cd²⁺ | dmbpy | 3D networks with sqp, jsm, pcu, and dmc topologies | rsc.org |

Post-Synthetic Modification (PSM) of MOFs for Tailored Functionality

Post-synthetic modification (PSM) is a powerful strategy for functionalizing metal-organic frameworks (MOFs) after their initial synthesis, enabling the introduction of new chemical groups and properties without altering the underlying framework topology. researchgate.netrsc.org MOFs constructed using linkers that possess reactive functional groups are prime candidates for PSM. The amino-functionalized analogue of the title compound, 5-aminoisophthalic acid, is frequently used to build MOFs that can subsequently be modified. The exposed amino group on the linker within the MOF's pores serves as a handle for covalent modification. researchgate.net

A notable example involves a copper-based MOF synthesized with 5-aminoisophthalic acid. researchgate.net This parent MOF, which possesses available amino groups, can be chemically altered to introduce new functionalities. In one study, this Cu-MOF was post-synthetically modified by grafting dithioglycol onto it, creating a thiol-functionalized framework. researchgate.net This modification was designed to enhance the MOF's affinity for heavy metals, demonstrating good performance in the removal of mercury species from both solutions and vapor. researchgate.net The success of the modification was confirmed through various characterization techniques, including Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and X-ray photoelectron spectroscopy (XPS). researchgate.net

The modification of the amino group inherently alters the physicochemical properties of the MOF. For instance, in a study on the amino-functionalized MOF UiO-66-NH₂, post-synthetic modification to introduce a methylthio group resulted in a significant change in the material's surface area, which decreased from 963 m²/g in the parent MOF to 425 m²/g in the modified version. nih.gov This change confirms that the modification has taken place within the porous structure. Such modifications are crucial for tailoring MOFs for specific applications, including catalysis, chemical sensing, and targeted adsorption. researchgate.netrsc.org For example, the thiol-functionalized Cu-MOF derived from 5-aminoisophthalic acid showed a mercury adsorption capacity of 173 mg/g. researchgate.net

| Parent MOF System | Modification Reagent/Method | Functional Group Introduced | Key Property Change | Targeted Application | Reference |

|---|---|---|---|---|---|

| Copper-5-aminoisophthalic acid MOF | Grafting with dithioglycol | Thiol (-SH) | Enhanced affinity for soft metal ions | Mercury (Hg²⁺ and Hg⁰) sorption | researchgate.net |

| UiO-66-NH₂ (Zr-2-aminoterephthalate) | Reaction with 2-(Methylthio)benzaldehyde | Methylthio (-SCH₃) | Surface area decreased from 963 to 425 m²/g | Fluorescent sensing of Hg²⁺ | nih.gov |

| Copper-5-aminoisophthalic acid MOF | Activation by solvent removal | Open copper sites | Creation of porous framework | Formaldehyde capture | researchgate.net |

| UiO-66-NH₂ | Reaction with acetic anhydride (B1165640) | Acetamido (-NHCOCH₃) | 100% conversion of amino groups | Introduction of new surface sites | rsc.org |

Supramolecular Architectures and Hydrogen-Bonded Frameworks

The combination of carboxylic acid and acetamido functional groups in this compound makes it an excellent candidate for constructing complex supramolecular architectures. These assemblies are held together by a network of directional non-covalent interactions, primarily hydrogen bonds and π-π stacking. psu.edu

The self-assembly of this compound and its derivatives is a hierarchical process. psu.edu At the most fundamental level, the carboxylic acid groups are the primary drivers of assembly, typically forming robust, cyclic hydrogen-bonded motifs. psu.edu For instance, derivatives of 5-alkoxyisophthalic acid have been shown to form cyclic hexameric structures stabilized by twelve hydrogen bonds between the carboxylic acid groups. psu.edu

These initial hydrogen-bonded aggregates then serve as building blocks for larger, more complex structures. The aromatic cores of the molecules tend to stack upon one another, driven by π-π interactions. This stacking, combined with further intermolecular hydrogen bonding involving the acetamido groups, leads to the formation of one-dimensional, fiber-like structures. psu.edu In studies of related 5-alkylamido isophthalic acids, this hierarchical self-assembly process results in the formation of ultrafine nanofibers, which can entangle to form three-dimensional networks, leading to the gelation of organic solvents. rsc.org The entire process is a spontaneous organization of molecules into well-defined, stable, non-covalently linked nanostructures. psu.edu

While the carboxylic acid groups often initiate the primary self-assembly, the acetamido group (–NH–C=O) plays a crucial directional role in refining and reinforcing the final supramolecular architecture. This group contains both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl C=O group), allowing it to form strong and directional intermolecular hydrogen bonds. rsc.org

| System | Key Intermolecular Interactions | Interaction Details (Donor-Acceptor Distance Å) | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|---|

| 5-aminoisophthalic acid / 1,2-bis(pyridin-4-yl)ethene co-crystal | O—H···N, N—H···O hydrogen bonds | O1—H1A···N2 = 2.647(3) N1—H1B···O3 = 2.924(3) | Hydrogen-bonded sheets | researchgate.net |

| 5-Octadecyloxyisophthalic acid | Carboxylic acid dimerization (O—H···O), van der Waals forces | Not specified | Liquid crystalline phases (lamellar structure) | psu.edu |

| 5-alkylamido isophthalic acids | Carboxylic acid H-bonding, Amide H-bonding, π-π stacking | Not specified | Hierarchical self-assembly into nanofibers and organogels | rsc.org |

| 5-Fluoroisophthalic acid | O—H···O hydrogen bonds, C—H···F interactions | O2—H2A···O1 = 2.637(2) | Two-dimensional supramolecular array | nih.gov |

Computational Chemistry and Theoretical Investigations of 5 Acetamidobenzene 1,3 Dicarboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the study of the electronic structure of molecules to predict their properties and reactivity. nih.gov This approach is frequently employed to analyze compounds similar in structure to 5-Acetamidobenzene-1,3-dicarboxylic acid, such as other benzene (B151609) polycarboxylic acids and their derivatives. chem-soc.sinih.gov

Geometry Optimization and Energetic Landscapes

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This analysis is crucial for understanding the molecule's preferred shape and the energetic barriers between different conformations. While studies have performed geometry optimization for various dicarboxylic acids and related aromatic compounds, nih.govresearchgate.net specific energetic landscape data for this compound is not available in published research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scholarsresearchlibrary.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net Although FMO analysis is a standard computational procedure, youtube.comresearchgate.net specific calculations detailing the HOMO-LUMO energies and their spatial distributions for this compound have not been reported.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scholarsresearchlibrary.com This analysis is valuable for predicting how a molecule will interact with other chemical species. chem-soc.si Research on related polycarboxylic acids has utilized MEP analysis, researchgate.net but specific MEP maps and detailed interpretations for this compound are not documented.

Fukui Functions and Reactivity Descriptors

Fukui functions are a concept within DFT that helps to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. faccts.de These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. Along with other reactivity descriptors like hardness and softness, Fukui functions provide a more nuanced understanding of a molecule's reactivity. researchgate.netscholarsresearchlibrary.com There are currently no published studies that apply Fukui function analysis to this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for exploring the different conformations a molecule can adopt and for analyzing its non-covalent interactions with other molecules, such as in a solution or a crystal lattice. nih.gov Studies have successfully used MD simulations to investigate the conformational landscapes and intermolecular interactions of other dicarboxylic acids, sometimes revealing conformers stabilized by condensed-phase interactions that are not predicted by simple energy minimization. nih.gov However, MD simulation data specific to this compound is not available.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, IR Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. Methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.commdpi.com Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed to help assign experimental peaks to specific molecular motions. arxiv.orgbiointerfaceresearch.com While these computational techniques have been applied to numerous organic acids, nih.govjmaterenvironsci.com there are no published reports containing predicted NMR or IR frequency data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and reducing the need for extensive experimental testing. capes.gov.brnih.gov Although no specific QSAR studies have been published for this compound, we can extrapolate the methodology based on studies of structurally related compounds, such as isophthalic acid derivatives and molecules containing the acetamido group. nih.govnih.gov

A hypothetical QSAR study for a series of analogs of this compound would involve several key steps:

Dataset Preparation: A series of compounds with structural variations would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be measured experimentally. nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. researchgate.net

Key Molecular Descriptors for a Hypothetical QSAR Study

For a molecule like this compound, the following types of descriptors would be crucial for developing a robust QSAR model:

Electronic Descriptors: These describe the distribution of electrons in the molecule. The acetamido group (-NHCOCH₃) and the two carboxylic acid groups (-COOH) significantly influence the electronic properties of the benzene ring. Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and dipole moment would be important. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Modifications to the core structure would alter its steric profile, affecting how it fits into a biological target. Molar refractivity (MR) and van der Waals volume are common steric descriptors.

Hydrophobicity Descriptors: Hydrophobicity is a critical factor in a molecule's ability to cross cell membranes and interact with binding sites. The partition coefficient (log P) is the most common descriptor for this property. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, describing the size, shape, and degree of branching.

Illustrative QSAR Model

Based on QSAR studies of similar aromatic and acetamido-containing compounds, a hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC₅₀) = k₁ * logP + k₂ * MR - k₃ * ELUMO+ C

Where:

log(1/IC₅₀) represents the biological activity (inhibitory concentration).

logP is the hydrophobicity descriptor.

MR is the molar refractivity (a steric descriptor).

ELUMO is an electronic descriptor.

k₁, k₂, k₃, and C are constants determined by the regression analysis.

This equation would suggest that hydrophobicity and molecular size might positively contribute to the activity, while the energy of the LUMO (related to the molecule's ability to accept electrons) could have a negative correlation.

Detailed Research Findings from Analogous Systems

QSAR studies on N-phenylacetamide and sulfonamide derivatives have provided valuable insights that could be relevant for this compound. For instance, a study on acetamidosulfonamide derivatives as antioxidants developed a highly predictive QSAR model using multiple linear regression. researchgate.net The model revealed that specific structural features, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, significantly enhanced antioxidant activity. researchgate.net

Another study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors highlighted the importance of hydrophobicity. nih.gov The QSAR model indicated that adding hydrophobic substituents would likely enhance the inhibitory activity, while hydrogen bond donating groups also contributed positively. nih.gov

Below are interactive tables illustrating the kind of data that would be generated and analyzed in a QSAR study of hypothetical derivatives of this compound.

Table 1: Hypothetical Derivatives and Their Biological Activity This table shows a set of hypothetical analogs where R₁, R₂, and R₃ represent positions on the benzene ring available for substitution, along with their experimentally measured biological activity (IC₅₀).

| Compound ID | R₁ | R₂ | R₃ | Biological Activity (IC₅₀, µM) | log(1/IC₅₀) |

| 1 | H | H | H | 15.5 | 4.81 |

| 2 | Cl | H | H | 8.2 | 5.09 |

| 3 | F | H | H | 10.1 | 4.99 |

| 4 | H | CH₃ | H | 12.3 | 4.91 |

| 5 | H | OCH₃ | H | 9.5 | 5.02 |

| 6 | H | H | NO₂ | 25.0 | 4.60 |

Table 2: Calculated Molecular Descriptors for Hypothetical Derivatives This table lists the calculated physicochemical descriptors that would be used to build the QSAR model.

| Compound ID | logP (Hydrophobicity) | Molar Refractivity (MR) | ELUMO (eV) |

| 1 | 1.25 | 55.4 | -1.85 |

| 2 | 1.95 | 60.5 | -2.01 |

| 3 | 1.39 | 55.3 | -1.98 |

| 4 | 1.76 | 60.1 | -1.80 |

| 5 | 1.30 | 58.2 | -1.75 |

| 6 | 1.35 | 60.1 | -2.55 |

By analyzing the data in these tables, a QSAR model could be constructed to provide mechanistic insights into how different structural modifications influence the biological activity of this class of compounds. This predictive capability is a cornerstone of modern computational drug design. mdpi.com

Applications in Chemical Sciences

Role in Analytical Method Development (e.g., as an impurity or standard)

The compound 5-Acetamidobenzene-1,3-dicarboxylic acid, also known as N-acetyl-5-aminoisophthalic acid, plays a significant, albeit often indirect, role in the development of analytical methods within the chemical and pharmaceutical sciences. Its relevance stems primarily from its nature as a derivative of 5-aminoisophthalic acid, a common building block in organic synthesis, and its potential to arise as an impurity in various chemical processes. google.comchemicalbook.com The development of analytical methods for this compound and its isomers is crucial for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and other fine chemicals.

The structural similarity of this compound to known process impurities necessitates the development of highly specific and sensitive analytical techniques for its identification and quantification. While specific, detailed research on the 1,3-dicarboxylic acid isomer as a designated impurity is not extensively published, the analytical approaches developed for its isomer, 3-Acetamidobenzene-1,2-dicarboxylic acid, provide a clear framework for how such a compound would be managed in a regulatory environment. dntb.gov.ua

A notable case is the identification of 3-Acetamidobenzene-1,2-dicarboxylic acid as a potential genotoxic impurity in the synthesis of 3-acetamidophthalic anhydride (B1165640), a key starting material for the API Apremilast. dntb.gov.ua The anhydride starting material can hydrolyze upon exposure to moisture, forming the dicarboxylic acid impurity. dntb.gov.ua Due to the potential genotoxicity, a highly sensitive analytical method was required to detect and quantify this impurity at very low levels.

Researchers developed a novel normal-phase High-Performance Liquid Chromatography (HPLC) method for this purpose, as traditional reverse-phase methods were found to be unsuitable. dntb.gov.ua This method demonstrates the rigorous approach required for controlling such impurities. The method was validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and robustness. dntb.gov.ua

The following table summarizes the key parameters of the HPLC method developed for the estimation of the isomeric impurity, 3-Acetamidobenzene-1,2-dicarboxylic acid, which serves as a model for the type of analytical method that would be developed for this compound if it were identified as a critical impurity.

Table 1: HPLC Method Parameters for a Related Acetamidobenzene Dicarboxylic Acid Impurity

| Parameter | Details |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) |

| Column | Immobilized Chiral Pack IA |

| Mobile Phase | n-Hexane and Isopropyl Alcohol (90:10 v/v) with 0.1% Trifluoroacetic Acid |

| Detection | UV |